molecular formula C17H17FN2O2 B5878479 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Cat. No. B5878479
M. Wt: 300.33 g/mol
InChI Key: OUUNFSCNHZUOGY-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential as an anti-cancer drug. DFMO belongs to the class of compounds called polyamine analogs, which are designed to inhibit the synthesis of polyamines, which are essential for cell growth and proliferation.

Mechanism of Action

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide inhibits the enzyme ODC by binding to its active site and preventing the conversion of ornithine to putrescine. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have anti-inflammatory and neuroprotective effects. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also been shown to reduce the severity of malaria and leishmaniasis infections by inhibiting the growth of the parasites responsible for these diseases.

Advantages and Limitations for Lab Experiments

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages as a research tool. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of polyamines in cell growth and proliferation. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is also relatively easy to synthesize and is commercially available. However, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several limitations as a research tool. It is a relatively non-specific inhibitor of ODC, and its effects on other enzymes and pathways are not well understood. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide also has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of ODC.

Future Directions

There are several future directions for research on N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. One area of interest is the development of more specific inhibitors of ODC that can selectively target cancer cells. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also shown promise as a treatment for other diseases, such as malaria and leishmaniasis, and further research is needed to explore its potential in these areas. Finally, there is a need for more research on the long-term effects of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide on polyamine metabolism and other cellular pathways.

Synthesis Methods

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized by reacting 2-fluorobenzoyl chloride with N-(2-aminoethyl)-2,5-dimethylbenzenamine in the presence of a base such as triethylamine. The reaction yields N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide as a white crystalline solid with a melting point of 119-121°C.

Scientific Research Applications

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-7-8-12(2)15(9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNFSCNHZUOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

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